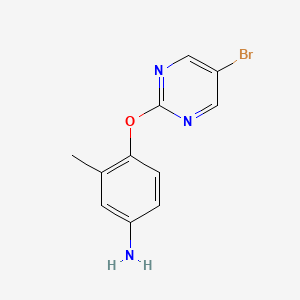
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It features a bromopyrimidine moiety linked to a methylaniline structure through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 3-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyrimidine moiety can interact with nucleophilic sites on the target molecule, while the methylaniline structure can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- 4-(5-Bromopyrimidin-2-yl)morpholine
Comparison:
- Structural Differences: While all these compounds contain the bromopyrimidine moiety, they differ in the substituents attached to the pyrimidine ring. For example, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has a benzonitrile group, whereas 4-(5-Bromopyrimidin-2-yl)morpholine contains a morpholine ring.
- Unique Properties: 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is unique due to the presence of the methylaniline structure, which can influence its reactivity and binding properties in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
111986-57-3 |
|---|---|
Fórmula molecular |
C11H10BrN3O |
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
4-(5-bromopyrimidin-2-yl)oxy-3-methylaniline |
InChI |
InChI=1S/C11H10BrN3O/c1-7-4-9(13)2-3-10(7)16-11-14-5-8(12)6-15-11/h2-6H,13H2,1H3 |
Clave InChI |
OEWIWUZEIBYJLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




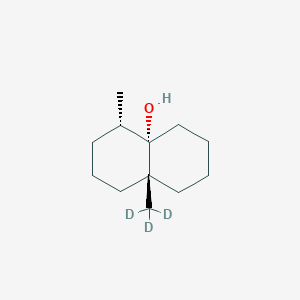
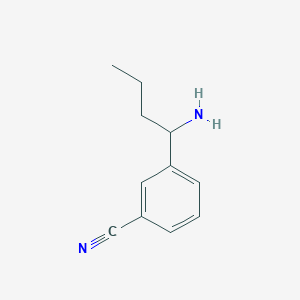
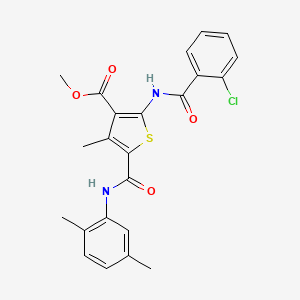
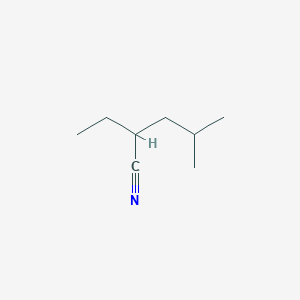


![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)



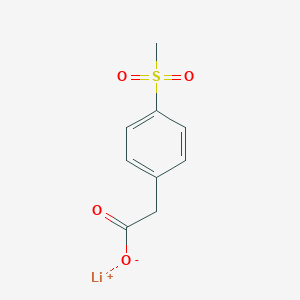
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)
